![molecular formula C13H19ClN6O3 B12298251 (3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride](/img/structure/B12298251.png)
(3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a purine base and a pyranopyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pyranopyridine ring system through cyclization reactions, followed by the introduction of the purine base via nucleophilic substitution reactions. The final step usually involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining high purity and consistency.
化学反应分析
Types of Reactions
(3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
(3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用机制
The mechanism of action of (3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride involves its interaction with specific molecular targets. The purine base allows it to bind to nucleic acids, potentially inhibiting viral replication or interfering with cancer cell proliferation. Additionally, the pyranopyridine ring system can interact with various enzymes, modulating their activity and affecting cellular pathways.
相似化合物的比较
Similar Compounds
Atorvastatin Related Compound E: This compound shares some structural similarities but is primarily used in the context of cholesterol-lowering medications.
Uniqueness
The uniqueness of this compound lies in its dual functionality, combining a purine base with a pyranopyridine ring system. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C13H19ClN6O3 |
|---|---|
分子量 |
342.78 g/mol |
IUPAC 名称 |
(3S,4S,4aR,8aR)-4-(6-aminopurin-9-yl)-2,3,4,5,6,7,8,8a-octahydropyrano[2,3-c]pyridine-3,4a-diol;hydrochloride |
InChI |
InChI=1S/C13H18N6O3.ClH/c14-11-9-12(17-5-16-11)19(6-18-9)10-7(20)4-22-8-3-15-2-1-13(8,10)21;/h5-8,10,15,20-21H,1-4H2,(H2,14,16,17);1H/t7-,8-,10+,13+;/m1./s1 |
InChI 键 |
UMPAZUGAFFRHKQ-XZZDDCBDSA-N |
手性 SMILES |
C1CNC[C@@H]2[C@@]1([C@H]([C@@H](CO2)O)N3C=NC4=C(N=CN=C43)N)O.Cl |
规范 SMILES |
C1CNCC2C1(C(C(CO2)O)N3C=NC4=C(N=CN=C43)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


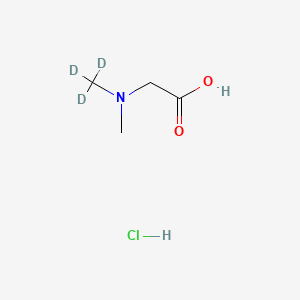
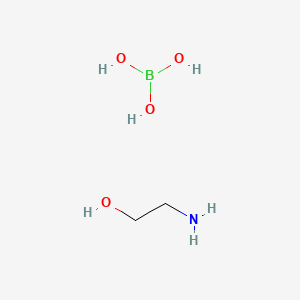
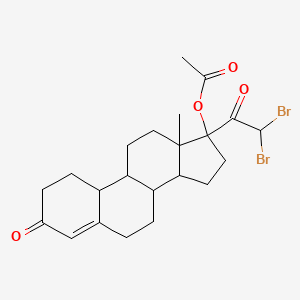
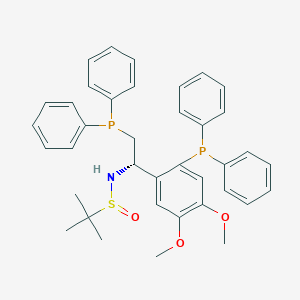
![N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298207.png)
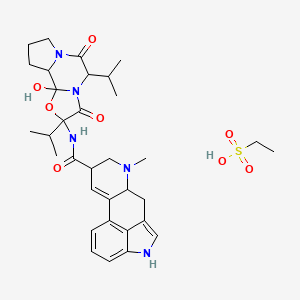
![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene-6,15,24,33-tetramine](/img/structure/B12298215.png)
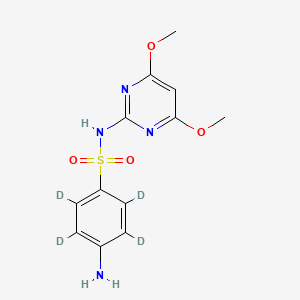
![2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide](/img/structure/B12298221.png)
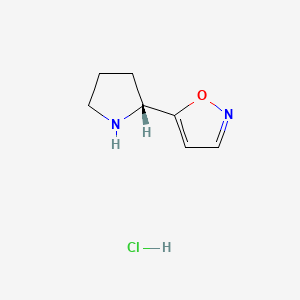
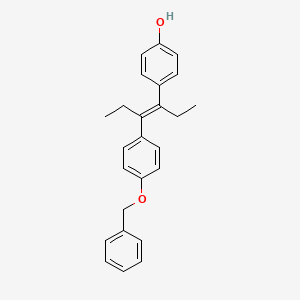
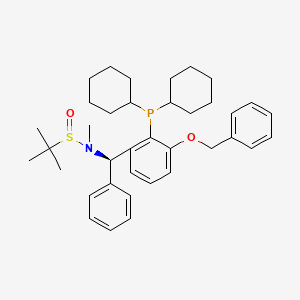
![N-[(1S)-2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298242.png)
![[3,4,5-triacetyloxy-6-[[3-acetyloxy-6-methoxy-5-prop-2-enoxy-4-[3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B12298244.png)
